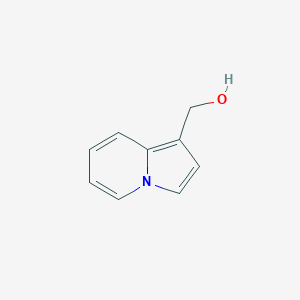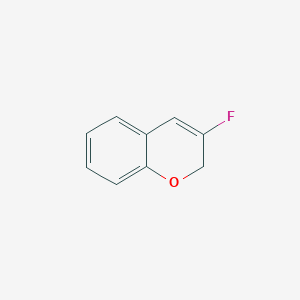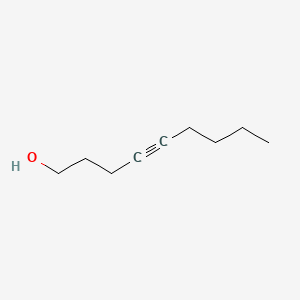
(S)-1-methyl-2-phenylethyl isocyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-methyl-2-phenylethyl isocyanide is an organic compound that belongs to the class of isocyanides, also known as isonitriles or carbylamines. Isocyanides are characterized by the functional group –N≡C, where the nitrogen atom is triple-bonded to a carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-methyl-2-phenylethyl isocyanide typically involves the formylation of a primary amine followed by dehydration. One common method is the Ugi reaction, which is a multicomponent reaction involving an amine, an aldehyde, an isocyanide, and a carboxylic acid . The reaction conditions are generally mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of isocyanides, including this compound, often involves the use of formylation and dehydration steps. The process can be optimized to increase yield and purity while minimizing hazardous by-products. Recent advancements in isocyanide synthesis have focused on improving safety and reducing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-methyl-2-phenylethyl isocyanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Isocyanides can act as nucleophiles in substitution reactions with alkyl halides, leading to the formation of secondary amides.
Multicomponent Reactions: The Ugi and Passerini reactions are well-known multicomponent reactions involving isocyanides, which result in the formation of complex molecules.
Oxidation and Reduction: Isocyanides can undergo oxidation to form isocyanates and reduction to form amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aldehydes, carboxylic acids, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(S)-1-methyl-2-phenylethyl isocyanide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-1-methyl-2-phenylethyl isocyanide involves its reactivity as a nucleophile and electrophile. The compound can form covalent bonds with various molecular targets, including enzymes and proteins. For example, isocyanides have been shown to inhibit bacterial enzymes by covalently modifying their active sites, leading to the disruption of essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-1-methyl-2-phenylethyl isocyanide include other isocyanides such as methyl isocyanide, phenyl isocyanide, and cyclohexyl isocyanide .
Uniqueness
The compound’s unique structure allows for the formation of specific products in multicomponent reactions, making it valuable in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C10H11N |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
[(2S)-2-isocyanopropyl]benzene |
InChI |
InChI=1S/C10H11N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
HHYGLUGDBOFOPX-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=CC=C1)[N+]#[C-] |
Kanonische SMILES |
CC(CC1=CC=CC=C1)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one](/img/structure/B11922898.png)






![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)
![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)


![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)

